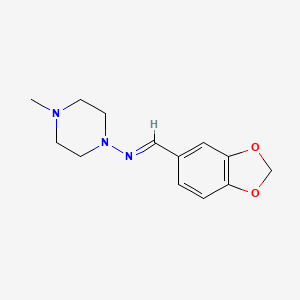

N-(1,3-benzodioxol-5-ylmethylene)-4-methyl-1-piperazinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1,3-benzodioxol-5-ylmethylene)-4-methyl-1-piperazinamine, also known as MDMA, is a synthetic psychoactive drug that has gained popularity as a recreational drug. It is commonly referred to as ecstasy or molly and is known for its euphoric effects. However, MDMA has also been the subject of scientific research due to its potential therapeutic benefits.

Applications De Recherche Scientifique

Piperazine Derivatives for Therapeutic Use Piperazine derivatives are significant in drug design due to their wide therapeutic applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The modification of the substitution pattern on the piperazine nucleus can significantly impact the medicinal potential of the resulting molecules. This versatility suggests that N-(1,3-benzodioxol-5-ylmethylene)-4-methyl-1-piperazinamine could be a promising scaffold for developing new therapeutics across various disease domains (Rathi, Syed, Shin, & Patel, 2016).

Saracatinib Metabolism and Reactive Intermediates Saracatinib, a drug containing a N-methyl piperazine group, undergoes metabolism to form iminium and ortho-quinone intermediates. This process, revealed through LC-MS/MS, highlights the biochemical transformations piperazine derivatives can undergo, potentially leading to side effects or novel interactions. Such studies underscore the importance of understanding the metabolic pathways of piperazine-based drugs for their safe and effective use (Attwa, Kadi, Darwish, & Alrabiah, 2018).

DNA Minor Groove Binders Compounds like Hoechst 33258, a benzimidazole derivative with a N-methyl piperazine group, bind strongly to the minor groove of double-stranded DNA, showing specificity for AT-rich sequences. Such compounds are used in chromosome and nuclear staining, flow cytometry, and as radioprotectors and topoisomerase inhibitors. This illustrates the potential of this compound and related compounds in biomedical research and diagnostic applications (Issar & Kakkar, 2013).

Anti-mycobacterial Activity of Piperazine and its Analogues Research on piperazine derivatives has shown significant anti-mycobacterial activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This highlights the potential of such compounds in developing new anti-mycobacterial agents, suggesting areas where this compound could be explored for therapeutic applications (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Propriétés

IUPAC Name |

(E)-1-(1,3-benzodioxol-5-yl)-N-(4-methylpiperazin-1-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-15-4-6-16(7-5-15)14-9-11-2-3-12-13(8-11)18-10-17-12/h2-3,8-9H,4-7,10H2,1H3/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEPXPHYMKIFAT-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)N=CC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)/N=C/C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1,3-benzoxazole](/img/structure/B5523475.png)

![3-(3-methyl-2-buten-1-yl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5523487.png)

![4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5523489.png)

![3-[(3-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5523491.png)

![1-(3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}phenyl)-1H-pyrazole](/img/structure/B5523495.png)

![5-phenyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5523504.png)

![2,5-dimethoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5523523.png)

![2-benzyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazole-4-carboxamide](/img/structure/B5523530.png)

![1-{[2-(4-fluorophenyl)-6-methyl-3-quinolinyl]methyl}-N-methylprolinamide](/img/structure/B5523538.png)

![2-[(benzoylamino)methyl]-4,6-dibromophenyl 1-naphthoate](/img/structure/B5523553.png)

![6-methyl-2-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5523568.png)